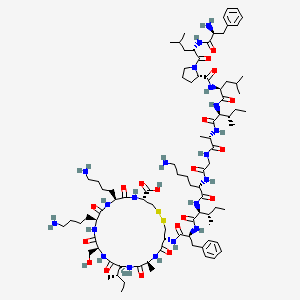

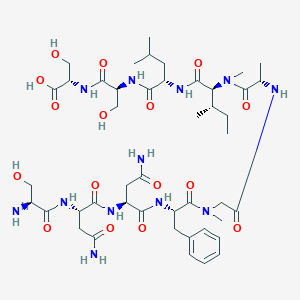

SNNF(N-Me)GA(N-Me)ILSS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

SNNF(N-Me)GA(N-Me)ILSS est synthétisé par des techniques de synthèse peptidique, qui impliquent l'addition séquentielle d'acides aminés pour former la chaîne peptidique désirée . La double N-méthylation d'acides aminés spécifiques dans la séquence est réalisée à l'aide d'agents N-méthylant dans des conditions contrôlées . Le processus de synthèse implique généralement les étapes suivantes :

Synthèse peptidique en phase solide (SPPS) : La chaîne peptidique est assemblée sur un support solide, chaque acide aminé étant ajouté séquentiellement.

N-méthylation : Des acides aminés spécifiques dans la chaîne peptidique sont N-méthylés à l'aide d'agents N-méthylant.

Clivage et purification : Le peptide est clivé du support solide et purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC)

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

SNNF(N-Me)GA(N-Me)ILSS subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut subir des réactions d'oxydation, en particulier au niveau des résidus de méthionine et de cystéine.

Réduction : Des réactions de réduction peuvent se produire au niveau des ponts disulfure, s'ils sont présents, au sein du peptide.

Substitution : Des réactions de substitution peuvent se produire au niveau de résidus d'acides aminés spécifiques, conduisant à des modifications de la structure du peptide

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Peroxyde d'hydrogène, acide performique.

Agents réducteurs : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Réactifs de substitution : Divers agents alkylant et nucléophiles

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation des résidus de méthionine peut conduire à la formation de sulfoxyde de méthionine .

Applications De Recherche Scientifique

SNNF(N-Me)GA(N-Me)ILSS a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse peptidique, la N-méthylation et les modifications peptidiques.

Biologie : Investigé pour son rôle dans la formation amyloïde et la cytotoxicité, en particulier en relation avec le polypeptide amyloïde des îlots (IAPP) et ses implications dans des maladies telles que le diabète de type 2

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le ciblage des maladies liées à l'amyloïde et comme outil pour le développement de médicaments

Industrie : Utilisé dans le développement de matériaux à base de peptides et comme composé de référence dans le contrôle de la qualité et les tests analytiques

Mécanisme d'action

This compound exerce ses effets par le biais d'interactions avec des cibles moléculaires et des voies spécifiques. La double N-méthylation du peptide améliore sa stabilité et sa résistance à la dégradation enzymatique . Le composé interagit avec les voies amyloïdogènes, influençant la formation et l'agrégation des fibrilles amyloïdes . Cette interaction est cruciale pour comprendre son rôle dans les maladies liées à l'amyloïde et ses applications thérapeutiques potentielles .

Mécanisme D'action

SNNF(N-Me)GA(N-Me)ILSS exerts its effects through interactions with specific molecular targets and pathways. The double N-methylation of the peptide enhances its stability and resistance to enzymatic degradation . The compound interacts with amyloidogenic pathways, influencing the formation and aggregation of amyloid fibrils . This interaction is crucial in understanding its role in amyloid-related diseases and its potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Composés similaires

SNNFGAILSS : La version non méthylée de SNNF(N-Me)GA(N-Me)ILSS, qui n'a pas la stabilité et la résistance améliorées à la dégradation enzymatique.

NNFGAILSS : Un autre peptide avec une séquence similaire mais une composition différente en acides aminés, conduisant à des variations d'activité biologique et de stabilité

Unicité

This compound est unique en raison de sa double N-méthylation, qui améliore considérablement sa stabilité et sa résistance à la dégradation enzymatique par rapport aux peptides similaires . Cette modification en fait un outil précieux pour étudier la formation amyloïde et développer des agents thérapeutiques potentiels .

Propriétés

Formule moléculaire |

C45H72N12O16 |

|---|---|

Poids moléculaire |

1037.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C45H72N12O16/c1-8-23(4)36(42(69)52-27(14-22(2)3)38(65)54-31(20-59)41(68)55-32(21-60)45(72)73)57(7)43(70)24(5)49-35(63)18-56(6)44(71)30(15-25-12-10-9-11-13-25)53-40(67)29(17-34(48)62)51-39(66)28(16-33(47)61)50-37(64)26(46)19-58/h9-13,22-24,26-32,36,58-60H,8,14-21,46H2,1-7H3,(H2,47,61)(H2,48,62)(H,49,63)(H,50,64)(H,51,66)(H,52,69)(H,53,67)(H,54,65)(H,55,68)(H,72,73)/t23-,24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1 |

Clé InChI |

WWALJTFFTRHQPN-SGBVZERGSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)

![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)